2,2-dimethyl-1,3-diphenylpropane-1,3-dione
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Overview
Description
2,2-dimethyl-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C17H16O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes two phenyl groups and two methyl groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-dimethyl-1,3-diphenylpropane-1,3-dione can be synthesized through various methods. One common method involves the reaction of benzil with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the diketone as the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the diketone into alcohols or hydrocarbons.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2-dimethyl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets. The compound can act as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. This antioxidant activity is attributed to the presence of phenyl groups, which can donate electrons to stabilize free radicals.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenylpropane-1,3-dione: Similar structure but lacks the two methyl groups.
2,2-dimethyl-1,3-propanedione: Similar backbone but lacks the phenyl groups.
2,2-dimethyl-1,3-diphenyl-1,3-propanedione: A closely related compound with slight structural variations.
Uniqueness
2,2-dimethyl-1,3-diphenylpropane-1,3-dione is unique due to the presence of both phenyl and methyl groups, which contribute to its distinct chemical properties and reactivity. The combination of these groups enhances its stability and makes it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
41169-42-0 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-17(2,15(18)13-9-5-3-6-10-13)16(19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
ZCQWHDYGRXASIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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